3-chloro-N-[3-(propan-2-yloxy)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-chloro substituent: This step may involve chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the isopropoxypropyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the thienyl group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Addition of the trifluoromethyl group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The thienyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential effects on various biological systems and its mechanism of action.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study specific biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their substituent groups, leading to variations in their chemical and biological properties. The uniqueness of 3-CHLORO-N~2~-(3-ISOPROPOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique properties and applications.
Properties
Molecular Formula |
C18H18ClF3N4O2S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H18ClF3N4O2S/c1-10(2)28-7-4-6-23-17(27)15-14(19)16-24-11(12-5-3-8-29-12)9-13(18(20,21)22)26(16)25-15/h3,5,8-10H,4,6-7H2,1-2H3,(H,23,27) |
InChI Key |
HQUYRXXMJOBBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
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